molecular formula C11H12N2O2S B10959384 ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate

ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate

Cat. No.: B10959384
M. Wt: 236.29 g/mol
InChI Key: MHRJJTWJKOTRNI-UHFFFAOYSA-N
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Description

Ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, known for their diverse applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate typically involves the following steps:

    Formation of the Thiophene Ring: The initial step involves the construction of the thiophene ring. This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Cyclopentane Ring Formation: The cyclopentane ring is then fused to the thiophene ring. This can be done through intramolecular cyclization reactions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.

    Carbamate Formation: Finally, the carbamate group is introduced by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the carbamate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets. The cyano group and carbamate ester can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano group, carbamate ester, and thiophene ring collectively contribute to its potential as a versatile compound in various fields of research.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate

InChI

InChI=1S/C11H12N2O2S/c1-2-15-11(14)13-10-8(6-12)7-4-3-5-9(7)16-10/h2-5H2,1H3,(H,13,14)

InChI Key

MHRJJTWJKOTRNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C2=C(S1)CCC2)C#N

Origin of Product

United States

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